molecular formula C5H6O5 B012809 (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid CAS No. 110115-16-7

(2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid

Cat. No. B012809
M. Wt: 146.1 g/mol
InChI Key: HOMGCVPJOFSUEQ-STHAYSLISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid, also known as MOCOCA, is a chemical compound that has gained significant attention in the scientific research community due to its unique structure and potential applications. MOCOCA is a chiral epoxide that has been synthesized through various methods and has been found to have promising properties in the field of drug development and as a reagent in organic synthesis.

Mechanism Of Action

The mechanism of action of (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid in inhibiting cancer cell growth is not fully understood. However, studies have shown that (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes in the apoptotic pathway. (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid also disrupts the cell cycle by inhibiting the activity of cyclin-dependent kinases, which are essential for cell division.

Biochemical And Physiological Effects

(2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid has been found to have low toxicity and does not have any significant biochemical or physiological effects in normal cells. However, in cancer cells, (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid induces apoptosis and disrupts the cell cycle, leading to cell death.

Advantages And Limitations For Lab Experiments

One advantage of using (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research and development of (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid. One direction is the development of (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid-based anticancer agents, which may have improved efficacy and fewer side effects compared to current treatments. Another direction is the synthesis of new chiral compounds using (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid as a reagent, which may have potential applications in various fields, including pharmaceuticals and agrochemicals. Additionally, further studies are needed to fully understand the mechanism of action of (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid in inhibiting cancer cell growth and to optimize its synthesis and purification methods.

Synthesis Methods

(2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid can be synthesized through various methods, including the epoxidation of (S)-malic acid with peracetic acid, the epoxidation of (S)-3-hydroxybutyric acid with m-chloroperoxybenzoic acid, and the epoxidation of (S)-3-hydroxybutyric acid with dimethyldioxirane. The yield of (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid varies depending on the method used, with the highest yield reported through the epoxidation of (S)-malic acid with peracetic acid.

Scientific Research Applications

(2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid has been found to have potential applications in drug development, particularly in the development of anticancer agents. Studies have shown that (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid inhibits the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid has also been used as a reagent in organic synthesis, particularly in the synthesis of chiral compounds.

properties

CAS RN

110115-16-7

Product Name

(2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid

Molecular Formula

C5H6O5

Molecular Weight

146.1 g/mol

IUPAC Name

(2S,3R)-3-methoxycarbonyloxirane-2-carboxylic acid

InChI

InChI=1S/C5H6O5/c1-9-5(8)3-2(10-3)4(6)7/h2-3H,1H3,(H,6,7)/t2-,3+/m0/s1

InChI Key

HOMGCVPJOFSUEQ-STHAYSLISA-N

Isomeric SMILES

COC(=O)[C@H]1[C@H](O1)C(=O)O

SMILES

COC(=O)C1C(O1)C(=O)O

Canonical SMILES

COC(=O)C1C(O1)C(=O)O

synonyms

2,3-Oxiranedicarboxylicacid,monomethylester,(2R-cis)-(9CI)

Origin of Product

United States

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